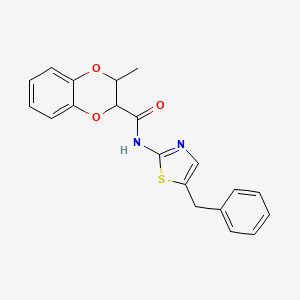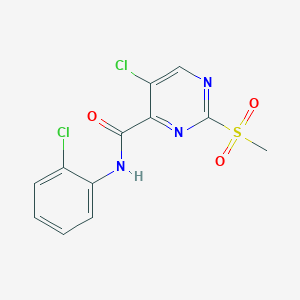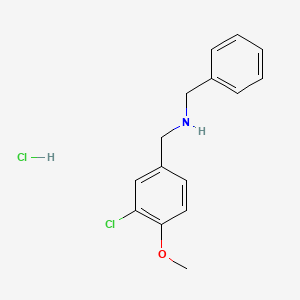![molecular formula C15H21N3O B4236795 [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide
Descripción general
Descripción
[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide, also known as BBP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. BBP is a type of benzimidazole derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an antifungal agent, as it has been shown to have activity against various fungal species.
Mecanismo De Acción
The mechanism of action of [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for [3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of the compound's mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Propiedades
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-3-11-18-14-8-5-4-7-13(14)17-15(18)9-6-10-16-12-19/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQEAYRCKQQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4236718.png)


![N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4236744.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4236753.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4236754.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)
![5-(2-chlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B4236772.png)



